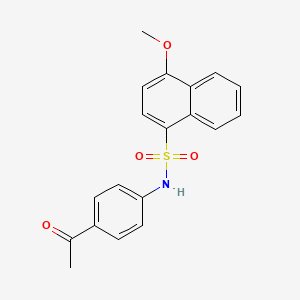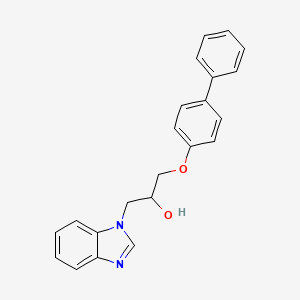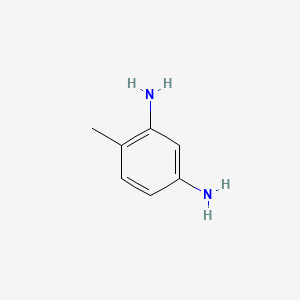![molecular formula C22H29N5O5S2 B7756369 [[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B7756369.png)
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea is a complex organic compound that belongs to the class of fluorenylidene derivatives. These compounds are known for their unique structural properties and potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of tert-butylsulfamoyl groups enhances the compound’s stability and reactivity, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 2,7-diaminofluorene with tert-butylsulfamoyl chloride under controlled conditions The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can lead to the formation of amine derivatives, which can be further functionalized.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted fluorenylidene compounds
Applications De Recherche Scientifique
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Its unique structural properties make it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene]malononitrile: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2′-diamino-7-tert-butyl-9,9′-spirobifluorene:
Uniqueness
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea stands out due to its combination of tert-butylsulfamoyl groups and fluorenylidene core, which confer enhanced stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
[[2,7-bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S2/c1-21(2,3)26-33(29,30)13-7-9-15-16-10-8-14(34(31,32)27-22(4,5)6)12-18(16)19(17(15)11-13)24-25-20(23)28/h7-12,26-27H,1-6H3,(H3,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSTBOJKMPVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B7756299.png)
![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B7756305.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B7756319.png)
![3-(4-Chlorophenyl)-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-2-one](/img/structure/B7756328.png)
![(4Z)-2-(3,5-dimethylphenyl)-4-[(2-hydroxyethylamino)methylidene]isoquinoline-1,3-dione](/img/structure/B7756330.png)



![3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B7756364.png)
![4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE](/img/structure/B7756366.png)
![[[2,7-Bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-ylidene]amino]urea](/img/structure/B7756373.png)
![1-[1-[4-(3-Methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol;hydrochloride](/img/structure/B7756375.png)
